5-Chloro-2,3,6-trifluorobenzotrifluoride

Description

Structural Characterization

Molecular Geometry and Bonding Patterns

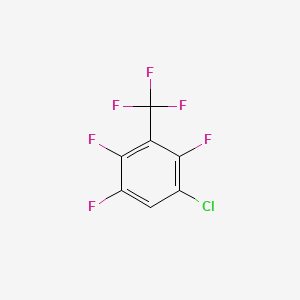

The molecule consists of a benzene ring with a trifluoromethyl group attached to the carbon at position 4 (assuming IUPAC numbering prioritizes the trifluoromethyl group). The substituents are arranged as follows:

- Chlorine (Cl) at position 5

- Fluorine (F) at positions 2, 3, and 6

This arrangement creates a meta/para-substituted pattern, with the trifluoromethyl group at position 4. The molecular geometry is planar, with the benzene ring adopting a hexagonal configuration. The trifluoromethyl group is tetrahedral, and its three fluorine atoms are oriented away from the ring due to steric and electronic repulsion.

Bonding Patterns :

The electron-withdrawing effects of fluorine and chlorine atoms deshield the aromatic ring, increasing its electrophilic character. The trifluoromethyl group further stabilizes the ring through inductive effects, enhancing the compound’s thermal stability.

Comparative Analysis with Polyhalogenated Benzotrifluoride Derivatives

The structural and electronic properties of 5-chloro-2,3,6-trifluorobenzotrifluoride can be contextualized by comparing it with related polyhalogenated benzotrifluorides.

Table 1: Comparative Properties of Benzotrifluoride Derivatives

Electronic Effects :

- Fluorine atoms at positions 2,3,6 create a strong electron-withdrawing environment , deactivating the ring toward electrophilic substitution.

- Chlorine at position 5 exerts a moderate deactivating effect , less pronounced than fluorine but more so than hydrogen.

- Trifluoromethyl group at position 4 enhances inductive electron withdrawal , further stabilizing the ring.

Symmetry Considerations :

The meta/para arrangement of substituents in this compound confers higher symmetry compared to ortho/para-substituted derivatives (e.g., 3,5-dichloro-2,4,6-trifluorobenzotrifluoride). This symmetry may influence crystal packing and physical properties like melting points.

Crystallographic Studies and Conformational Dynamics

While specific crystallographic data for this compound are limited, insights can be drawn from structurally analogous polyhalogenated aromatics.

Table 2: Crystallographic Trends in Polyhalogenated Benzotrifluorides

Packing Motifs :

- Halogen Bonding : Chlorine and fluorine atoms may participate in C–X⋯X–C interactions, though fluorine’s weaker electronegativity limits such interactions compared to chlorine.

- Van der Waals Interactions : The trifluoromethyl group’s bulky nature promotes non-covalent interactions , stabilizing the crystal lattice.

- Hydrogen Bonding : Absent in fully halogenated derivatives, but possible in analogs with acidic protons (e.g., carboxylic acids).

Conformational Dynamics :

Properties

IUPAC Name |

1-chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF6/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUFAKYHNRIOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661328 | |

| Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122030-03-9 | |

| Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122030-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3,6-trifluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the chlorination of 2,3,6-trifluorobenzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3,6-trifluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzyl derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Substitution: Products include substituted benzotrifluorides with various functional groups.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include benzyl derivatives.

Scientific Research Applications

Organic Synthesis

Fluorinated Compounds Production

One of the primary applications of 5-chloro-2,3,6-trifluorobenzotrifluoride is in the synthesis of other fluorinated compounds. Its structure allows for selective reactions that can introduce or replace functional groups. For instance, it can serve as a precursor in the synthesis of pharmaceuticals and agrochemicals that require fluorine substituents for enhanced biological activity or stability .

Reactivity in Electrophilic Substitution

The presence of chlorine and trifluoromethyl groups makes this compound an excellent substrate for electrophilic aromatic substitution reactions. These reactions can lead to the formation of more complex molecules with desirable properties for various applications in medicinal chemistry .

Agrochemical Applications

Insecticides and Pesticides

Research indicates that fluorinated benzotrifluorides exhibit significant insecticidal properties. For example, compounds derived from this compound have shown effectiveness against pests such as the larvae of mustard beetles and common house flies . This makes it a candidate for developing new agrochemical formulations aimed at improving crop protection.

Case Studies

Environmental Considerations

The environmental impact of using fluorinated compounds like this compound is an area of ongoing research. While these compounds can enhance agricultural productivity through effective pest control, their persistence in the environment raises concerns regarding bioaccumulation and toxicity to non-target species.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,6-trifluorobenzotrifluoride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms enhance the reactivity of the benzene ring, facilitating the substitution process. In coupling reactions, the compound acts as an electrophile, participating in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in this compound intensifies ring electron deficiency compared to methoxy (electron-donating) or pyridine (moderate electron withdrawal) groups .

- Reactivity : The chlorine atom in the target compound is less activated for nucleophilic substitution than in 5-Chloro-2,4-difluorobenzenesulfonyl chloride, where the sulfonyl group enhances leaving-group ability .

Physical and Chemical Properties

| Property | This compound | 5-Chloro-2,3-difluoropyridine | 5-Methoxy-2,3,4-trifluorobenzoyl chloride |

|---|---|---|---|

| Appearance | Not reported (likely liquid) | Colorless transparent liquid | Not reported |

| Purity | - | 96.6% | - |

| Stability | High (resists hydrolysis) | Sensitive to moisture | Hydrolyzes rapidly in water |

| Boiling/Melting Point | Not reported | Not reported | Not reported |

Biological Activity

5-Chloro-2,3,6-trifluorobenzotrifluoride (C10H5ClF3) is a fluorinated aromatic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

This compound is characterized by its unique trifluoromethyl groups and chlorine substituents, which enhance its chemical reactivity and potential biological interactions. The synthesis of this compound typically involves the introduction of fluorine and chlorine atoms into a benzene ring through electrophilic aromatic substitution reactions. Various synthetic routes have been documented in the literature, often utilizing fluorinated reagents to achieve the desired substitution patterns .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to this compound. For instance, compounds containing similar structural motifs have demonstrated significant radical scavenging activity as measured by the DPPH assay. The introduction of trifluoromethyl groups has been associated with enhanced electron-withdrawing effects, which can stabilize free radicals .

Table 1: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | Remarks |

|---|---|---|

| Compound A | 88.6 | High activity |

| Compound B | 87.7 | Comparable to ascorbic acid |

| This compound | TBD | Further studies needed |

Enzyme Inhibition

Fluorinated compounds like this compound are often evaluated for their ability to inhibit specific enzymes relevant in disease pathways. The presence of electronegative fluorine atoms can influence binding affinity and selectivity towards target enzymes. Preliminary studies suggest that such compounds may exhibit inhibitory effects on enzymes involved in inflammatory processes and cancer progression .

Case Studies

- Case Study on Antioxidant Properties : A study conducted on a series of fluorinated benzene derivatives showed that the introduction of trifluoromethyl groups significantly increased antioxidant activity compared to their non-fluorinated counterparts. This was attributed to enhanced electron-withdrawing effects that stabilize radical intermediates during oxidation reactions .

- Case Study on Enzyme Interaction : Research has indicated that fluorinated compounds can serve as effective inhibitors for certain kinases involved in cancer signaling pathways. In vitro assays demonstrated that compounds with similar structures to this compound exhibited competitive inhibition against these targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.